molecular formula C11H10ClF3O2 B14071364 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one

1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14071364
M. Wt: 266.64 g/mol
InChI Key: KFQREQLIIHNTAE-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a trifluoromethoxy group, a chloromethyl group, and a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethoxybenzene derivative:

    Chloromethylation: The next step involves the chloromethylation of the benzene ring, introducing the chloromethyl group.

    Formation of the propan-2-one moiety: Finally, the propan-2-one group is introduced through a series of reactions, often involving oxidation and substitution reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the chloromethyl group can participate in covalent bonding or other interactions. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one include:

    1-(3-Chloro-4-trifluoromethoxy-phenyl)-propan-2-one: This compound has a similar structure but with different substitution patterns on the benzene ring.

    1-(4-(Trifluoromethoxy)phenyl)propan-2-one: This compound lacks the chloromethyl group but retains the trifluoromethoxy and propan-2-one moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H10ClF3O2

Molecular Weight

266.64 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2/c1-7(16)5-9-8(6-12)3-2-4-10(9)17-11(13,14)15/h2-4H,5-6H2,1H3

InChI Key

KFQREQLIIHNTAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1OC(F)(F)F)CCl

Origin of Product

United States

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